molecular formula C13H8ClNO4 B8497086 2-(5-Chloro-2-nitrophenoxy)benzaldehyde

2-(5-Chloro-2-nitrophenoxy)benzaldehyde

Cat. No.: B8497086
M. Wt: 277.66 g/mol
InChI Key: DZRVGCGEZDSEEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Chloro-2-nitrophenoxy)benzaldehyde is a multifunctional aromatic compound of interest in synthetic organic chemistry. Its molecular structure incorporates an aldehyde group, a chloro-substituent, and a nitro group on a biaryl ether scaffold, providing distinct reactive centers for further chemical modification . This configuration makes it a potential building block for constructing more complex heterocyclic systems and functional molecules. In research settings, compounds of this class are often utilized as key intermediates. The aldehyde group is susceptible to oxidation and can undergo condensation reactions, such as the formation of imines (Schiff bases) or serve as a starting point in cyclization reactions . The nitro group, a strong electron-withdrawing moiety, can be reduced to an amino group, offering a pathway to diversely functionalized aniline derivatives . The presence of the chlorine atom adjacent to the nitro group enhances its reactivity as a leaving group in nucleophilic aromatic substitution reactions, allowing for further structural elaboration . While specific applications for this exact compound are not fully documented in the public domain, its trifunctional nature suggests utility in the synthesis of dyes, pigments, and other specialty chemicals . Researchers value this reagent for its versatility in constructing complex molecular architectures, including potential use in materials science and pharmaceutical research as a precursor. This product is strictly for Research Use Only (RUO) and is not intended for human or veterinary diagnostic or therapeutic applications. Please refer to the Safety Data Sheet (SDS) before use.

Properties

Molecular Formula

C13H8ClNO4

Molecular Weight

277.66 g/mol

IUPAC Name

2-(5-chloro-2-nitrophenoxy)benzaldehyde

InChI

InChI=1S/C13H8ClNO4/c14-10-5-6-11(15(17)18)13(7-10)19-12-4-2-1-3-9(12)8-16/h1-8H

InChI Key

DZRVGCGEZDSEEP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=O)OC2=C(C=CC(=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Strategies

Precursor Synthesis and Functionalization

The foundation of a successful synthesis lies in the efficient preparation of the starting materials. For 2-(5-chloro-2-nitrophenoxy)benzaldehyde, this involves the synthesis of a halogenated benzaldehyde (B42025) and a substituted phenol.

The benzaldehyde portion of the target molecule can be derived from precursors such as 2-chlorobenzaldehyde or 5-chloro-2-nitrobenzaldehyde.

2-Chlorobenzaldehyde: This compound is a colorless to light yellow oily liquid. chemicalbook.com It can be synthesized through various methods, including the hydrolysis of 2-chlorobenzal chloride. wikipedia.org Another method involves the oxidation of ortho-chlorotoluene using MnO2 as a catalyst. guidechem.com The hydrolysis of ortho-chlorobenzyl dichloride in the presence of a zinc chloride and ferric chloride mixture is also a viable route. guidechem.com Furthermore, 2-chlorobenzaldehyde can be produced by the hydrolysis of 1-chloro-2-(dichloromethyl)benzene using concentrated sulfuric acid. prepchem.com It is an important intermediate in the production of various chemicals, including dyes and pharmaceuticals. chemicalbook.comatamanchemicals.com

5-Chloro-2-nitrobenzaldehyde: This precursor is a yellow crystalline powder. innospk.com A common synthetic route involves the nitration of m-chlorobenzaldehyde. prepchem.com In this process, concentrated nitric acid is added to concentrated sulfuric acid, and then m-chlorobenzaldehyde is introduced at a low temperature. The resulting product is precipitated on ice and purified. prepchem.com 5-Chloro-2-nitrobenzaldehyde is a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals. innospk.comnordmann.global

Table 1: Properties of Halogenated Benzaldehyde Precursors
CompoundCAS NumberMolecular FormulaMelting Point (°C)Boiling Point (°C)
2-Chlorobenzaldehyde89-98-5C7H5ClO9–12209–215
5-Chloro-2-nitrobenzaldehyde6628-86-0C7H4ClNO375-77310.2±27.0

The phenoxy part of the target molecule is typically derived from 2-nitrophenol.

2-Nitrophenol: The synthesis of 2-nitrophenol can be achieved through the nitration of phenol. prepchem.com A mixture of phenol and water is added to a solution of sodium nitrate in water and concentrated sulfuric acid at a controlled temperature. prepchem.com The resulting ortho and para isomers are then separated, often by steam distillation. prepchem.com Another approach involves the treatment of halonitrobenzenes with aqueous base. tandfonline.com

Aryl Ether Bond Formation Approaches

The formation of the aryl ether bond is the critical step in the synthesis of this compound. Several strategies can be employed for this transformation.

Nucleophilic aromatic substitution (SNAr) is a powerful method for forming aryl ethers. bris.ac.uknih.govsemanticscholar.orgresearchgate.net In this reaction, a nucleophile, such as a phenoxide, displaces a leaving group on an aromatic ring that is activated by electron-withdrawing groups. For the synthesis of this compound, the reaction would involve a substituted phenoxide attacking an activated aryl halide. The presence of a nitro group ortho or para to the halogen significantly enhances the reactivity of the aryl halide towards nucleophilic attack. tandfonline.com

Transition metal-catalyzed reactions provide versatile and efficient methods for the formation of C-O bonds. researchgate.netthieme-connect.com

Ullmann Condensation: The Ullmann condensation is a classic method for synthesizing diaryl ethers, involving the copper-catalyzed reaction of an aryl halide with a phenol. organic-chemistry.orgresearchgate.netwikipedia.org While traditional Ullmann conditions often require harsh reaction conditions, modern modifications using various ligands and copper sources have enabled milder and more efficient transformations. organic-chemistry.orgacs.orgnih.gov

Chan-Lam Coupling: The Chan-Lam coupling reaction utilizes copper catalysts to couple arylboronic acids with alcohols or phenols to form aryl ethers. st-andrews.ac.uknih.govwikipedia.orgorganic-chemistry.org This reaction is known for its mild conditions and can often be performed at room temperature in the presence of air. wikipedia.org

Buchwald-Hartwig Amination-Type Approaches: While primarily known for C-N bond formation, the Buchwald-Hartwig reaction, which uses palladium catalysts, has also been adapted for the synthesis of aryl ethers from aryl halides and alcohols or phenols. organic-chemistry.orgwikipedia.org This method offers a broad substrate scope and functional group tolerance. wikipedia.org

Reductive etherification is a process that converts aldehydes or ketones and alcohols into ethers. This method typically involves the formation of a hemiacetal or acetal intermediate, followed by reduction. nih.gov Various catalysts, including those based on ruthenium, iron, and cobalt, have been developed for this transformation. organic-chemistry.orgcell.comnih.gov The use of reducing agents like molecular hydrogen or silanes is common in these reactions. organic-chemistry.orgnih.gov While this approach is more commonly used for the synthesis of alkyl ethers, it represents a potential, though less direct, strategy for forming the ether linkage in the target molecule.

Table 2: Comparison of Aryl Ether Bond Formation Strategies
MethodCatalyst/ReagentKey Features
Nucleophilic Aromatic Substitution (SNAr)BaseRequires electron-withdrawing groups on the aryl halide.
Ullmann CondensationCopperClassic method, modern variations allow for milder conditions.
Chan-Lam CouplingCopperMild conditions, often at room temperature.
Buchwald-Hartwig Amination-TypePalladiumBroad substrate scope and functional group tolerance.
Reductive EtherificationVarious (Ru, Fe, Co)Converts aldehydes/ketones and alcohols to ethers.

Microwave-Assisted Synthesis and Green Chemistry Considerations in Ether Formation

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. mdpi.comajgreenchem.com These advantages align well with the principles of green chemistry, which aim to design chemical processes that are environmentally benign. frontiersin.org In the context of diaryl ether synthesis, microwave irradiation has been successfully applied to classical methods like the Ullmann condensation and nucleophilic aromatic substitution (SNAr) reactions. mdpi.comnih.govorganic-chemistry.org

The Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol, traditionally requires harsh conditions, including high temperatures and long reaction times. wikipedia.org Microwave-assisted Ullmann reactions, however, can be performed under significantly milder conditions. nih.gov The use of microwave heating can enhance the rate of reaction, often reducing the required temperature and time from hours to minutes. mdpi.comnih.gov This rapid and uniform heating can minimize the formation of side products, simplifying purification. ajgreenchem.com

From a green chemistry perspective, microwave-assisted synthesis offers several benefits. The reduction in reaction time and temperature leads to significant energy savings. ajgreenchem.com Furthermore, the efficiency of microwave heating can enable the use of less toxic solvents or even solvent-free conditions, thereby reducing waste and environmental impact. researcher.lifenih.gov For instance, the direct coupling of phenols with electron-deficient aryl halides can be achieved in high yields within minutes under microwave irradiation without the need for a catalyst. nih.govorganic-chemistry.org

The choice of catalyst and base is also a key consideration in the green synthesis of diaryl ethers. While copper has been the traditional catalyst for Ullmann reactions, modern methods often employ catalytic amounts of copper salts with various ligands to improve efficiency and reduce the amount of metal waste. mdpi.comjsynthchem.comjsynthchem.com The use of solid bases like potassium fluoride on alumina (KF/Al2O3) can also facilitate solvent-free reactions under microwave irradiation. nih.gov

Reaction TypeCatalyst/ConditionsSolventTimeYieldGreen Chemistry Advantages
SNArCatalyst-free, K2CO3DMSO5-10 minHighCatalyst-free, rapid reaction
Ullmann-typeCuI, LigandAcetonitrile0.5 hGoodCatalytic copper, reduced time
SNArKF/Al2O3Solvent-freeShort83-96%Solvent-free, simple workup

Table 1: Comparison of Microwave-Assisted Diaryl Ether Synthesis Methods

Multi-step Synthetic Pathways to this compound

Multi-step synthesis provides a classical and reliable approach to complex molecules like this compound, allowing for the controlled and sequential introduction of functional groups.

A common strategy for the synthesis of unsymmetrical diaryl ethers involves a sequential process where the necessary functional groups are installed on the precursor molecules before the key etherification step. For the target compound, this would typically involve the reaction of a substituted phenol with a substituted aryl halide.

A plausible synthetic route would start with commercially available 2-chloro-5-nitrophenol (B15424) and 2-fluorobenzaldehyde or 2-chlorobenzaldehyde. The etherification can be achieved through a nucleophilic aromatic substitution (SNAr) reaction or a copper-catalyzed Ullmann condensation.

In an SNAr approach, the phenolic proton of 2-chloro-5-nitrophenol is first removed by a base, such as potassium carbonate or sodium hydride, to form the corresponding phenoxide. This nucleophilic phenoxide then attacks the electron-deficient aryl halide, 2-fluorobenzaldehyde, displacing the fluoride ion to form the diaryl ether. The presence of the electron-withdrawing nitro group on the phenol ring and the aldehyde group on the benzaldehyde ring facilitates this reaction.

Alternatively, an Ullmann condensation can be employed, particularly if a less reactive aryl halide like 2-chlorobenzaldehyde is used. In this case, a copper catalyst, such as copper(I) iodide, is used to facilitate the coupling of the 2-chloro-5-nitrophenoxide with 2-chlorobenzaldehyde.

Starting Material 1Starting Material 2Reaction TypeKey ReagentsProduct
2-Chloro-5-nitrophenol2-FluorobenzaldehydeSNArBase (e.g., K2CO3)This compound
2-Chloro-5-nitrophenol2-ChlorobenzaldehydeUllmann CondensationCuI, BaseThis compound

Table 2: Plausible Sequential Synthetic Routes

One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offers significant advantages in terms of efficiency, resource conservation, and reduced waste generation. While a specific one-pot synthesis for this compound is not prominently reported, the principles of one-pot synthesis can be applied to design a potential synthetic strategy.

A hypothetical one-pot procedure could involve a tandem or sequential reaction sequence. For instance, one could envision a process starting from more fundamental building blocks. A one-pot hydroxylation of an aryl halide followed by an in-situ etherification is a potential strategy. organic-chemistry.org Another possibility is a tandem reaction where the diaryl ether is formed first, followed by a formylation step without isolating the ether intermediate.

For example, a one-pot reaction could be designed where 2-chloro-5-nitrophenol is coupled with a suitable 2-halobenzyl derivative, which is then oxidized to the aldehyde in the same pot. Another approach could involve the use of a starting material where the aldehyde functionality is protected or masked, and deprotection and etherification occur in a single pot.

The development of such one-pot procedures often relies on the careful selection of reagents and reaction conditions to ensure compatibility between the different reaction steps and to avoid undesired side reactions. While challenging, the successful design of a one-pot synthesis for this compound would represent a significant advancement in the efficient production of this class of compounds.

Chemical Reactivity and Reaction Mechanisms

Reactions Involving the Aldehyde Moiety

The aldehyde group is characterized by an electrophilic carbonyl carbon, making it susceptible to attack by nucleophiles. It can also undergo oxidation to a carboxylic acid or reduction to a primary alcohol.

Nucleophilic addition is a fundamental reaction of aldehydes. A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which is subsequently protonated to yield an alcohol.

General Mechanism:

Nucleophilic Attack: A nucleophile (Nu⁻) adds to the carbonyl carbon of the aldehyde.

Protonation: The resulting alkoxide intermediate is protonated by a protic solvent or during an acidic workup to form the final alcohol product.

Common nucleophiles that react with aromatic aldehydes like 2-(5-chloro-2-nitrophenoxy)benzaldehyde include organometallic reagents (e.g., Grignard reagents, organolithium compounds) and cyanide ions.

Examples of Nucleophilic Addition Reactions:

Grignard Reaction: Reaction with a Grignard reagent (R-MgX) followed by an aqueous workup yields a secondary alcohol.

Organolithium Reaction: Similar to the Grignard reaction, organolithium reagents (R-Li) add to the aldehyde to form secondary alcohols.

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) or a cyanide salt (e.g., KCN) in the presence of acid leads to the formation of a cyanohydrin, a molecule containing both a hydroxyl and a nitrile group.

Condensation reactions involve the joining of two molecules, often with the elimination of a small molecule like water. The aldehyde group of this compound readily participates in these transformations.

Schiff Base Formation: This reaction involves the condensation of the aldehyde with a primary amine to form an imine, also known as a Schiff base. The reaction is typically catalyzed by an acid or a base and proceeds through a carbinolamine intermediate. These Schiff bases are valuable intermediates in organic synthesis. For instance, the condensation of 2-chloroquinoline-3-carbaldehydes with various anilines is a known method for synthesizing Schiff bases. nih.gov

Claisen-Schmidt Condensation: This is a type of crossed-aldol condensation between an aromatic aldehyde (which cannot enolize) and an enolizable ketone or aldehyde. wikipedia.orgnih.govtaylorandfrancis.com The reaction is usually base-catalyzed, with sodium hydroxide being a common choice. wikipedia.orgnih.gov The initial product is a β-hydroxy carbonyl compound, which often dehydrates to form an α,β-unsaturated carbonyl compound. nih.gov For example, this compound can react with a ketone like acetone in the presence of a base to yield a chalcone-like structure.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups), such as malonic acid or ethyl acetoacetate. wikipedia.orgsigmaaldrich.com The reaction is typically catalyzed by a weak base like piperidine or an amine salt. wikipedia.orgsigmaaldrich.com The product is an α,β-unsaturated compound. sigmaaldrich.com The Doebner modification of this reaction uses pyridine as a solvent and is suitable when one of the activating groups is a carboxylic acid, leading to condensation followed by decarboxylation. wikipedia.orgorganic-chemistry.org

Three-Component Reactions for Quinoline Synthesis: Aromatic aldehydes are key components in multicomponent reactions for synthesizing complex heterocyclic structures like quinolines. In one such method, an aldehyde, an aniline, and an alkyne react in the presence of a Lewis acid catalyst like FeCl₃ or Yb(OTf)₃ to form substituted quinolines. scielo.br This process involves a domino sequence of imine formation, addition, cyclization, and oxidation. scielo.br Similarly, multicomponent reactions involving 2-chloroquinoline-3-carbaldehydes, 2-aminobenzimidazole, and malononitrile have been used to synthesize fluorescent benzo-imidazopyrimido[4,5-b]quinolone derivatives. researchgate.net

The table below summarizes key condensation reactions involving aromatic aldehydes.

Reaction NameReactantsCatalystProduct Type
Schiff Base Formation Aldehyde, Primary AmineAcid or BaseImine (Schiff Base)
Claisen-Schmidt Condensation Aromatic Aldehyde, Enolizable Ketone/AldehydeStrong Base (e.g., NaOH)α,β-Unsaturated Carbonyl
Knoevenagel Condensation Aldehyde, Active Methylene CompoundWeak Base (e.g., Piperidine)α,β-Unsaturated Compound
Quinoline Synthesis Aldehyde, Aniline, AlkyneLewis Acid (e.g., FeCl₃)Substituted Quinoline

Aldehydes are readily oxidized to carboxylic acids. This transformation can be achieved using a variety of oxidizing agents.

Strong Oxidizing Agents: Reagents like potassium permanganate (KMnO₄), potassium dichromate (K₂Cr₂O₇), and nitric acid (HNO₃) can effectively oxidize aromatic aldehydes to their corresponding carboxylic acids. towson.edu

Mild Oxidizing Agents: For more selective oxidations, milder reagents are often employed. Tollens' reagent (Ag(NH₃)₂⁺) and Fehling's solution (a complex of Cu²⁺) can oxidize aldehydes without affecting other sensitive functional groups. towson.edu

Hydrogen Peroxide: Hydrogen peroxide (H₂O₂), often in the presence of a base or a catalyst, is an environmentally friendly option for oxidizing aldehydes. researchgate.netresearchgate.net An improved basic hydrogen peroxide system has been shown to be efficient for the oxidation of electron-rich aromatic aldehydes. researchgate.net

The oxidation of this compound would yield 2-(5-chloro-2-nitrophenoxy)benzoic acid.

The aldehyde group can be reduced to a primary alcohol, while the nitro group is also susceptible to reduction under certain conditions.

Reduction of the Aldehyde Group: Sodium borohydride (NaBH₄) is a mild and selective reducing agent commonly used to convert aldehydes to primary alcohols. ugm.ac.idmasterorganicchemistry.comcommonorganicchemistry.com It is easy to handle and typically does not reduce less reactive functional groups like esters or nitro groups under standard conditions. masterorganicchemistry.comcommonorganicchemistry.comcdnsciencepub.com The reaction is usually carried out in a protic solvent like methanol or ethanol. commonorganicchemistry.com Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that also reduces aldehydes to primary alcohols.

Selective Reduction of the Nitro Group: The selective reduction of the nitro group in the presence of an aldehyde can be challenging. However, certain reagents and conditions can achieve this. Catalytic hydrogenation using specific catalysts (e.g., Ni/N-SiC) can selectively reduce the nitro group to an amine, which can then participate in intramolecular cyclization reactions. d-nb.info In some biological systems, nitroreductase enzymes can chemoselectively reduce aromatic nitro groups to hydroxylamino groups. nih.govnih.gov Chemical reagents like tin(II) chloride (SnCl₂) are also known for the mild reduction of nitro groups to amines. commonorganicchemistry.com

The reduction of this compound with NaBH₄ would primarily yield [2-(5-chloro-2-nitrophenoxy)phenyl]methanol. A stronger reducing agent or specific catalytic conditions could lead to the reduction of both the aldehyde and the nitro group, potentially yielding [2-(2-amino-5-chlorophenoxy)phenyl]methanol.

The Wittig reaction and its modifications, like the Horner-Wadsworth-Emmons (HWE) reaction, are powerful methods for converting aldehydes into alkenes (olefins). masterorganicchemistry.comwikipedia.orglibretexts.org

Wittig Reaction: This reaction involves a phosphonium ylide (a Wittig reagent) reacting with an aldehyde. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org The reaction proceeds through a four-membered oxaphosphetane intermediate, which then decomposes to form the alkene and triphenylphosphine oxide. masterorganicchemistry.comorganic-chemistry.org The stereochemical outcome depends on the nature of the ylide; stabilized ylides tend to give (E)-alkenes, while non-stabilized ylides favor (Z)-alkenes. organic-chemistry.org

Horner-Wadsworth-Emmons (HWE) Reaction: This is a modification of the Wittig reaction that uses phosphonate carbanions instead of phosphonium ylides. nrochemistry.comwikipedia.orgorganic-chemistry.org HWE reagents are generally more nucleophilic and less basic than Wittig reagents. wikipedia.org A significant advantage of the HWE reaction is that it predominantly produces the thermodynamically more stable (E)-alkene with high stereoselectivity. nrochemistry.comwikipedia.orgalfa-chemistry.comconicet.gov.ar The water-soluble phosphate byproduct is also easier to remove than the triphenylphosphine oxide from the Wittig reaction. wikipedia.orgalfa-chemistry.com

The reaction of this compound with a suitable phosphonium ylide or phosphonate carbanion would result in the formation of a substituted styrene derivative.

Olefination ReactionKey ReagentTypical Product StereochemistryByproduct
Wittig Reaction Phosphonium Ylide(Z) for non-stabilized ylides, (E) for stabilized ylidesTriphenylphosphine oxide
Horner-Wadsworth-Emmons Phosphonate CarbanionPredominantly (E)Dialkylphosphate salt

The introduction of a trifluoromethyl (CF₃) group onto a molecule can significantly alter its physical, chemical, and biological properties. Nucleophilic trifluoromethylation of aldehydes provides a direct route to trifluoromethylated alcohols.

The most common reagent for this purpose is trimethyl(trifluoromethyl)silane (TMSCF₃), also known as the Ruppert-Prakash reagent. sigmaaldrich.comwikipedia.org The reaction requires a nucleophilic initiator, typically a fluoride source like tetrabutylammonium fluoride (TBAF), to generate the active trifluoromethyl anion (CF₃⁻). semanticscholar.orgnih.gov This anion then attacks the carbonyl carbon of the aldehyde. A subsequent workup yields the trifluoromethylated secondary alcohol. nih.gov

Alternative methods for generating the CF₃⁻ nucleophile include the photoinduced reduction of trifluoromethyl iodide (CF₃I) by tetrakis(dimethylamino)ethylene (TDAE). organic-chemistry.orgorganic-chemistry.org This approach provides a cost-effective alternative to silicon-based reagents. organic-chemistry.org

Applying this reaction to this compound would produce 1-[2-(5-chloro-2-nitrophenoxy)phenyl]-2,2,2-trifluoroethanol.


Reactions Involving the Nitro Group

The nitro group is a powerful electron-withdrawing group that significantly influences the molecule's reactivity, both through its own transformations and its electronic effects on the aromatic ring to which it is attached.

One of the most fundamental reactions of the nitro group in this compound is its reduction to a primary amine, yielding 2-(2-amino-5-chlorophenoxy)benzaldehyde. This transformation is a critical step in the synthesis of various heterocyclic compounds, such as dibenzoxazepines. The reduction can be achieved using a variety of reagents and conditions, which can be broadly categorized into two main methods: catalytic hydrogenation and chemical reduction using metals or other reducing agents.

Commonly employed methods for the reduction of aromatic nitro groups are summarized in the table below.

MethodReagent(s)Typical ConditionsNotes
Catalytic Hydrogenation H₂, Pd/C, PtO₂, or Raney NickelPressurized hydrogen gas, various solvents (e.g., ethanol, ethyl acetate)Generally provides clean conversion and high yields. Can sometimes be too harsh for other functional groups if not controlled.
Metal/Acid Reduction Fe/HCl, Sn/HCl, Zn/HClAcidic aqueous or alcoholic media, often heatedA classic and cost-effective method. The reaction workup involves neutralization of the acid.
Transfer Hydrogenation Hydrazine (B178648) (N₂H₄) with Pd/C or Raney NiAlcoholic solvent, often at refluxAvoids the need for pressurized hydrogen gas, making it convenient for laboratory scale.
Other Chemical Reductions Sodium dithionite (Na₂S₂O₄), Tin(II) chloride (SnCl₂)Aqueous or alcoholic solutionsThese reagents can offer chemoselectivity when other reducible groups are present.

The choice of reducing agent is often dictated by the presence of other functional groups in the molecule and the desired reaction conditions. For this compound, milder conditions are often preferred to avoid side reactions involving the aldehyde or the aryl chloride.

The nitro group exerts a profound electronic influence on the aromatic ring it is attached to (the 5-chloro-2-nitrophenoxy moiety). As a strong electron-withdrawing group through both inductive and resonance effects, it significantly alters the ring's susceptibility to substitution reactions.

Electrophilic Aromatic Substitution (EAS)

The nitro group strongly deactivates the aromatic ring towards electrophilic attack. By withdrawing electron density, it makes the ring less nucleophilic and therefore less reactive towards electrophiles like nitronium ions (NO₂⁺) or bromine (Br₂). The deactivation is most pronounced at the ortho and para positions relative to the nitro group. Consequently, electrophilic substitution on the nitro-substituted ring of this compound is generally disfavored and requires harsh reaction conditions.

Nucleophilic Aromatic Substitution (SNAr)

Conversely, the nitro group strongly activates the ring for nucleophilic aromatic substitution (SNAr). researchgate.netresearchgate.net This is particularly true for positions ortho and para to the nitro group. researchgate.netresearchgate.net In this compound, the chlorine atom is positioned para to the nitro group. This arrangement is ideal for SNAr, as the nitro group can stabilize the negative charge of the intermediate Meisenheimer complex through resonance. researchgate.netnih.gov This activation makes the chlorine atom a viable leaving group for substitution by various nucleophiles. researchgate.netresearchgate.net

The table below summarizes the influence of the nitro group on the reactivity of its attached aromatic ring.

Reaction TypeEffect of Nitro GroupJustification
Electrophilic Aromatic Substitution (EAS) Strong DeactivationThe nitro group is a powerful electron-withdrawing group, reducing the electron density of the aromatic ring and making it less attractive to electrophiles. organic-chemistry.orgbeilstein-journals.org
Nucleophilic Aromatic Substitution (SNAr) Strong Activation (at ortho/para positions)The nitro group stabilizes the negatively charged Meisenheimer intermediate through resonance, lowering the activation energy for the reaction. researchgate.netresearchgate.netnih.gov

Reactions Involving the Chlorine Atom

The chlorine atom on the nitro-substituted ring is the primary site for substitution and coupling reactions, largely due to the activating effect of the para-nitro group.

As mentioned previously, the chlorine atom in this compound is susceptible to displacement via a nucleophilic aromatic substitution (SNAr) mechanism. The reaction proceeds via a two-step addition-elimination pathway. First, the nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. researchgate.netresearchgate.net The negative charge in this intermediate is delocalized onto the nitro group. In the second step, the leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored.

Common nucleophiles used in these reactions include:

Alkoxides (RO⁻): to form ether derivatives.

Amines (RNH₂): to form substituted aniline derivatives.

Thiolates (RS⁻): to form thioether derivatives.

Hydroxide (OH⁻): to form the corresponding phenol.

Halogen exchange, where the chlorine is replaced by another halogen (e.g., fluorine), can also occur under specific conditions, typically using an alkali metal halide.

The aryl chloride bond in this compound can serve as an electrophilic partner in various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. While aryl chlorides are generally less reactive than aryl bromides or iodides, advancements in catalyst design (particularly with palladium) have made their use more common.

The table below lists potential cross-coupling reactions for this molecule.

Reaction NameCoupling PartnerCatalyst System (Typical)Bond Formed
Suzuki Coupling Organoboron reagent (e.g., R-B(OH)₂)Pd catalyst (e.g., Pd(PPh₃)₄) + BaseC-C (aryl-aryl, etc.)
Heck Coupling AlkenePd catalyst + BaseC-C (aryl-alkene)
Buchwald-Hartwig Amination Amine (R₂NH)Pd catalyst + Ligand + BaseC-N (aryl-amine)
Sonogashira Coupling Terminal alkynePd catalyst + Cu(I) co-catalyst + BaseC-C (aryl-alkyne)

These reactions would typically replace the chlorine atom with the corresponding organic group, providing a modular approach to synthesizing a wide array of derivatives. The compatibility of the catalyst system with the nitro and aldehyde functional groups must be considered for a successful transformation.

Mechanistic Investigations of Key Transformations

A key transformation of this compound is its conversion into a tricyclic heterocyclic system, specifically a substituted dibenzo[b,f] researchgate.netoxazepine. This is typically achieved through a reductive cyclization process, and its mechanism involves several distinct steps.

The widely accepted mechanism proceeds as follows:

Reduction of the Nitro Group: The process is initiated by the reduction of the nitro group to an amino group, as described in section 3.2.1. This forms the key intermediate, 2-(2-amino-5-chlorophenoxy)benzaldehyde.

Intramolecular Nucleophilic Attack: The newly formed amino group acts as an intramolecular nucleophile. It attacks the electrophilic carbonyl carbon of the aldehyde group on the adjacent ring. This attack leads to the formation of a cyclic hemiaminal intermediate.

Dehydration and Iminium Ion Formation: The hemiaminal intermediate is typically unstable and readily undergoes dehydration (loss of a water molecule) under acidic or thermal conditions. This elimination step results in the formation of a seven-membered ring containing a positively charged iminium ion.

Rearomatization/Final Product Formation: The final step depends on the reaction conditions. Often, the reaction leads to the formation of the fully aromatic dibenzo[b,f] researchgate.netoxazepine ring system. If the reduction and cyclization are performed under conditions that also reduce the imine (e.g., catalytic hydrogenation), the final product will be the corresponding 10,11-dihydrodibenzo[b,f] researchgate.netoxazepine.

This tandem reduction-cyclization sequence is an efficient strategy for constructing the complex dibenzoxazepine (B10770217) core from the relatively simple acyclic precursor, this compound.

Kinetic Studies and Reaction Rate Analysis

Currently, there is a lack of specific kinetic data, such as reaction rates, rate constants, and activation energies, for reactions involving this compound. To establish a quantitative understanding of its reactivity, systematic kinetic studies would be required. Such studies would likely involve monitoring the rate of disappearance of the reactant or the rate of formation of a product under various conditions.

Hypothetical parameters that would be investigated in kinetic studies are presented in Table 1.

Table 1: Hypothetical Parameters for Kinetic Analysis of this compound Reactions

Parameter Description
Rate Constant (k) A proportionality constant that relates the rate of a chemical reaction to the concentration of the reactants.
Reaction Order The exponent to which the concentration of a reactant is raised in the rate law, which would be determined experimentally.
Activation Energy (Ea) The minimum amount of energy required for a reaction to occur, which could be determined using the Arrhenius equation by studying the reaction at different temperatures.

| Half-life (t½) | The time required for the concentration of this compound to decrease to half of its initial value. |

Future research in this area would be essential to populate such a data table with empirical values, providing a foundational understanding of the compound's reactivity.

Intermediate Characterization and Reaction Pathway Elucidation

The elucidation of reaction pathways for this compound would necessitate the identification and characterization of any transient intermediates formed during its chemical transformations. Techniques such as spectroscopy (NMR, IR, Mass Spectrometry) and computational modeling would be critical in this endeavor.

Without experimental data, the reaction pathways of this compound can only be postulated based on the reactivity of its functional groups: the aldehyde, the nitro group, the chloro group, and the ether linkage. For instance, the aldehyde group could potentially undergo nucleophilic addition or oxidation reactions. The nitro group might be susceptible to reduction, leading to an amino group, which could then participate in further reactions.

The characterization of intermediates is crucial for confirming a proposed reaction mechanism. Table 2 outlines the types of potential intermediates that could be investigated in future studies.

Table 2: Potential Intermediates in the Reactions of this compound

Potential Intermediate Description Method of Characterization
Hemiacetal/Acetal Formed by the reaction of the aldehyde group with an alcohol. NMR Spectroscopy, IR Spectroscopy
Imine/Schiff Base Formed by the condensation of the aldehyde group with a primary amine. NMR Spectroscopy, Mass Spectrometry
Nitroso Compound A potential intermediate in the reduction of the nitro group. UV-Vis Spectroscopy, EPR Spectroscopy

| Phenoxide Ion | Could be formed via cleavage of the ether linkage under certain conditions. | Potentiometry, UV-Vis Spectroscopy |

Structural Elucidation and Spectroscopic Analysis

Advanced Spectroscopic Characterization Techniques

The molecular structure and functional groups of 2-(5-Chloro-2-nitrophenoxy)benzaldehyde have been characterized using a suite of spectroscopic methods. These techniques provide detailed insights into the atomic connectivity and electronic environment within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for determining the carbon-hydrogen framework of a molecule. While specific experimental NMR data for this compound is not available in the cited search results, a theoretical analysis based on established chemical shift principles for analogous structures provides an expected spectral profile.

For a related compound, 5-Chloro-2-nitrobenzaldehyde , the reported ¹H NMR spectral data shows signals at approximately δ 10.41, 8.11, 7.89, and 7.73 ppm. chemicalbook.com The aldehyde proton is characteristically found at the most downfield position.

Based on the structure of this compound, one would anticipate a complex ¹H NMR spectrum with distinct signals for the aldehyde proton and the seven aromatic protons distributed across the two phenyl rings. The aldehyde proton (CHO) is expected to appear as a singlet in the downfield region, typically between δ 9.8 and 10.5 ppm. The aromatic protons would exhibit complex splitting patterns (doublets, triplets, and doublet of doublets) in the range of δ 7.0 to 8.5 ppm, influenced by the electronic effects of the chloro, nitro, and ether substituents.

The ¹³C NMR spectrum is expected to show 13 distinct signals corresponding to the thirteen carbon atoms in the molecule. The aldehydic carbonyl carbon would be the most deshielded, appearing significantly downfield (likely >185 ppm). The aromatic carbons would resonate in the typical region of δ 110-160 ppm. The carbon atoms directly attached to the electronegative oxygen, nitrogen (of the nitro group), and chlorine atoms would show characteristic downfield shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is predictive and not based on reported experimental data.

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aldehyde H 9.8 - 10.5 (s) -
Aromatic H 7.0 - 8.5 (m) -
Aldehyde C - >185
Aromatic C - 110 - 160
C-O (Ether) - ~150-160
C-Cl - ~130-140
C-NO₂ - ~140-150

s = singlet, m = multiplet

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. For this compound, characteristic vibrational bands are expected.

The most prominent IR absorption would be the strong C=O stretching vibration of the aldehyde group, typically observed in the range of 1690-1715 cm⁻¹. The presence of the nitro group (NO₂) would be confirmed by two strong stretching bands, an asymmetric stretch around 1500-1570 cm⁻¹ and a symmetric stretch near 1330-1370 cm⁻¹. The C-O-C ether linkage would show characteristic asymmetric and symmetric stretching bands. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings would appear in the 1400-1600 cm⁻¹ region. The C-Cl stretch would be observed in the fingerprint region, typically below 800 cm⁻¹.

Raman spectroscopy would provide complementary information, with strong signals often observed for the symmetric vibrations of the nitro group and the aromatic ring modes.

Table 2: Expected Key IR Absorption Bands for this compound This table is predictive and not based on reported experimental data.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aldehyde (C=O) Stretching 1690 - 1715
Nitro (NO₂) Asymmetric Stretching 1500 - 1570
Nitro (NO₂) Symmetric Stretching 1330 - 1370
Aromatic (C-H) Stretching >3000
Aromatic (C=C) Stretching 1400 - 1600
Ether (C-O-C) Asymmetric Stretching ~1200 - 1275

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be characterized by multiple absorption bands due to the presence of two chromophoric systems: the benzaldehyde (B42025) and the chloro-nitrophenoxy moieties.

A study on nitrobenzaldehyde isomers indicates that such compounds typically show weak n→π* transitions around 350 nm and more intense π→π* transitions at shorter wavelengths, around 300 nm and 250 nm. ontosight.ai The extended conjugation and the presence of auxochromic groups (ether linkage, chlorine) in this compound would likely result in a complex spectrum with absorptions in the UV region, potentially extending into the visible range, giving the compound a pale yellow color.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₃H₈ClNO₄), the expected exact mass can be calculated. HRMS would provide a highly accurate mass measurement, confirming the molecular formula.

The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom. Common fragmentation patterns would involve the loss of the aldehyde group (CHO), the nitro group (NO₂), and cleavage of the ether bond, leading to fragment ions corresponding to the benzaldehyde and chloro-nitrophenoxy portions of the molecule.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction Studies

While no specific single crystal X-ray diffraction studies for this compound were found in the search results, such an analysis would be invaluable. It would precisely determine the dihedral angle between the two aromatic rings, which is a key conformational feature. Furthermore, it would reveal the solid-state packing arrangement and identify any significant intermolecular interactions, such as π-π stacking or halogen bonding, which govern the crystal lattice structure. For related compounds, X-ray diffraction has been used to confirm molecular structures and understand intermolecular forces. researchgate.net

Powder X-ray Diffraction for Polymorph Characterization

Powder X-ray Diffraction (PXRD) is a critical analytical technique for the characterization of crystalline solids. In the context of this compound, PXRD would be instrumental in identifying its solid-state form and determining if it exhibits polymorphism—the ability to exist in multiple crystal structures. Each polymorph of a compound possesses a unique PXRD pattern, characterized by a distinct set of diffraction peak positions (2θ values) and intensities.

While no experimental PXRD data for this compound is currently available in the literature, a hypothetical PXRD analysis would involve irradiating a powdered sample of the compound with monochromatic X-rays. The resulting diffraction pattern would serve as a fingerprint for its crystal structure. Should different crystallization methods yield distinct patterns, it would indicate the presence of polymorphs. The characterization of these polymorphs is crucial as different crystalline forms can exhibit varying physical properties, such as melting point, solubility, and stability.

A theoretical PXRD pattern could be calculated if a single-crystal X-ray structure was determined. This calculated pattern would serve as a reference for confirming the phase purity of bulk samples.

Analysis of Noncovalent Interactions in Crystal Packing (e.g., C-H···O, π···π, H···H)

The crystal packing of organic molecules is governed by a network of noncovalent interactions. For this compound, several types of such interactions would be anticipated to play a significant role in the formation of its three-dimensional supramolecular architecture. The analysis of these interactions is typically performed using data from single-crystal X-ray diffraction.

Given the molecular structure of this compound, the following noncovalent interactions are likely to be significant:

C-H···O Interactions: The presence of aldehyde and nitro functional groups, which are rich in oxygen atoms, and multiple C-H bonds on the aromatic rings, suggests that weak C-H···O hydrogen bonds would be prevalent. These interactions, where a carbon-bound hydrogen atom acts as a donor to an oxygen acceptor, are crucial in directing the crystal packing.

π···π Stacking Interactions: The two phenyl rings in the molecule are expected to engage in π···π stacking interactions. These can occur in either a face-to-face or an offset (slipped-stack) arrangement and are significant in stabilizing the crystal lattice.

Halogen Bonding: The chlorine atom on one of the phenyl rings could potentially participate in halogen bonding, where it acts as an electrophilic region (a σ-hole) and interacts with a nucleophilic atom, such as an oxygen from a nitro or aldehyde group of a neighboring molecule.

The relative contributions of these different interactions would determine the final crystal structure. A detailed analysis, often aided by Hirshfeld surface analysis, would be necessary to quantify the importance of each type of contact.

Electron Diffraction Studies of Molecular Geometry

Electron diffraction is a powerful technique for determining the molecular geometry of compounds, particularly for samples that are not amenable to single-crystal X-ray diffraction, such as very small crystals or thin films. This method provides precise information on bond lengths, bond angles, and torsional angles.

There are no published electron diffraction studies specifically for this compound. However, if such a study were to be conducted, it would provide valuable insights into the molecule's conformation in the solid state. Key geometric parameters that would be of interest include:

The planarity of the benzaldehyde and nitrophenoxy moieties.

The precise bond lengths and angles, which can be influenced by the electronic effects of the chloro and nitro substituents.

This data would be crucial for understanding the molecule's intrinsic structural properties and for correlating its structure with its physical and chemical properties.

Computational and Theoretical Chemistry

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the properties of molecules and materials. DFT calculations for 2-(5-Chloro-2-nitrophenoxy)benzaldehyde are typically performed using specific functionals, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p), to achieve a balance between accuracy and computational cost.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a flexible molecule like this compound, which contains multiple rotatable bonds (particularly the ether linkage and the aldehyde group), conformational analysis is crucial. This process involves systematically rotating these bonds to explore the potential energy surface and identify all low-energy conformers. The analysis reveals the most stable conformer(s) and the energy barriers between different conformations, which dictates the molecule's preferred shape and can influence its reactivity and interaction with other molecules. The optimization process ensures that the calculated properties correspond to a realistic molecular structure.

Vibrational Frequency Analysis and Spectroscopic Correlations

Following geometry optimization, vibrational frequency analysis is performed to confirm that the optimized structure represents a true energy minimum (characterized by the absence of imaginary frequencies). This analysis also predicts the molecule's infrared (IR) and Raman spectra. Each calculated vibrational frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or torsional motions of the atoms. By correlating these theoretical frequencies with experimentally recorded spectra, a detailed and unambiguous assignment of the spectral bands can be achieved. This correlation provides a powerful tool for structural confirmation and understanding the intramolecular dynamics of this compound.

Electronic Structure Analysis (HOMO-LUMO Energies, Band Gap)

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive. This analysis helps in understanding the charge transfer interactions that can occur within the molecule.

Table 1: Key Quantum Chemical Descriptors Derived from HOMO-LUMO Energies

Descriptor Formula Description
Energy Gap (ΔE) ELUMO - EHOMO Indicates chemical reactivity and stability.
Ionization Potential (IP) -EHOMO The energy required to remove an electron.
Electron Affinity (EA) -ELUMO The energy released when an electron is added.
Electronegativity (χ) -(EHOMO + ELUMO)/2 The power of an atom to attract electrons to itself.
Chemical Hardness (η) (ELUMO - EHOMO)/2 Measures resistance to change in electron distribution.
Chemical Softness (S) 1/(2η) The reciprocal of hardness, indicating high reactivity.

| Electrophilicity Index (ω) | μ²/2η (where μ = -χ) | Measures the propensity to accept electrons. |

This table outlines the definitions of common quantum chemical descriptors that can be calculated from HOMO and LUMO energy values.

Molecular Electrostatic Potential (MESP) Surface Analysis

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MESP map is plotted on the molecule's electron density surface, using a color scale to represent different potential values.

Red/Yellow Regions : Indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack and are often found near electronegative atoms like oxygen and nitrogen.

Blue Regions : Indicate positive electrostatic potential, electron-deficient areas. These sites are prone to nucleophilic attack and are typically located around hydrogen atoms.

Green Regions : Represent neutral or zero potential.

For this compound, the MESP surface would highlight the electron-rich zones around the nitro group's oxygen atoms and the carbonyl oxygen of the aldehyde group, marking them as sites for electrophilic interaction. Conversely, the aldehydic proton and aromatic protons would show positive potential.

Natural Bond Orbital (NBO) Analysis and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by translating the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) units. This method offers a chemically intuitive description of hybridization and charge distribution.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Analysis

Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method for studying the excited states of molecules and predicting their electronic absorption spectra (UV-Vis spectra). By calculating the vertical excitation energies and corresponding oscillator strengths, TD-DFT can predict the wavelength of maximum absorption (λmax) for electronic transitions.

This analysis identifies the nature of the electronic transitions, such as n→π* or π→π*, by examining the molecular orbitals involved in the excitation. For this compound, TD-DFT calculations can elucidate how the different parts of the molecule—the chloronitrophenyl ring, the benzaldehyde (B42025) ring, and the ether linkage—contribute to its electronic absorption profile.

Advanced Analysis of Noncovalent Interactions (NCI)

Noncovalent interactions (NCIs) are critical in determining the supramolecular architecture, crystal packing, and biological activity of molecules. Advanced computational methods allow for the visualization and characterization of these weak interactions, such as hydrogen bonds, van der Waals forces, and steric repulsions. The NCI index, derived from the electron density (ρ) and its reduced density gradient (s), is a powerful tool for this purpose. researchgate.netnih.gov This approach identifies non-covalent interactions based solely on the electron density and its derivatives. nih.gov

The analysis generates 3D isosurfaces that represent regions of noncovalent interactions. These surfaces are typically color-coded to differentiate the nature and strength of the interactions. nih.gov Large, negative values of the electron density product, sign(λ₂)ρ, indicate attractive interactions like hydrogen bonds and are colored blue. nih.gov Values near zero signify weak van der Waals interactions, represented in green, while large positive values correspond to repulsive interactions (steric clashes) and are colored red. nih.gov For a molecule like this compound, an NCI analysis would be expected to reveal intramolecular interactions between the aldehyde group, the nitro group, and the ether linkage, as well as intermolecular interactions that dictate its solid-state structure.

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the topology of electron density (ρ(r)) to characterize chemical bonding. tandfonline.com This analysis identifies critical points in the electron density, notably bond critical points (BCPs), which exist between any two interacting atoms. researchgate.netnih.gov The properties of the electron density at these BCPs reveal the nature of the interaction. researchgate.net

Key topological parameters at a BCP include:

Electron density (ρ(r)) : Its magnitude correlates with the bond strength.

Laplacian of the electron density (∇²ρ(r)) : The sign of the Laplacian distinguishes between different types of interactions. A negative value (∇²ρ(r) < 0) indicates a shared interaction, typical of covalent bonds, where electron density is concentrated along the bond path. A positive value (∇²ρ(r) > 0) signifies a closed-shell interaction, characteristic of ionic bonds, hydrogen bonds, and van der Waals interactions, where electron density is depleted in the internuclear region. tandfonline.com

Total energy density (H(r)) : The sign of H(r) can help differentiate between strong and intermediate hydrogen bonds. tandfonline.com

A QTAIM analysis of this compound would quantify the covalent bonds within the aromatic rings and functional groups. More importantly, it would identify and characterize potential intramolecular noncovalent interactions, such as C-H···O hydrogen bonds involving the aldehyde or nitro groups, and C-H···Cl contacts. The topological data would provide quantitative insight into the strength and nature of these interactions, which influence the molecule's conformation.

Below is a table illustrating typical QTAIM parameters for different types of chemical interactions that would be relevant in analyzing this compound.

Interaction TypeElectron Density (ρ(r)) (a.u.)Laplacian (∇²ρ(r)) (a.u.)Bond Character
C-C (aromatic)~0.25 - 0.30< 0Covalent (Shared)
C=O~0.35 - 0.45< 0Covalent (Shared)
N-O (nitro)~0.30 - 0.40> 0Polar Covalent
C-Cl~0.15 - 0.20> 0Polar Covalent
C-H···O (weak H-bond)~0.005 - 0.020> 0Noncovalent (Closed-shell)
C-H···Cl (weak H-bond)~0.004 - 0.015> 0Noncovalent (Closed-shell)

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov The Hirshfeld surface is constructed around a molecule, partitioning the crystal electron density into regions associated with each molecule. The surface provides a visual representation of how molecules interact with their neighbors.

Key features of this analysis include:

d_norm Surface : This surface is mapped with a normalized contact distance (d_norm), which is based on the distances from the surface to the nearest atom inside (d_i) and outside (d_e) the surface, normalized by the van der Waals radii of the atoms. Red spots on the d_norm map indicate intermolecular contacts that are shorter than the sum of the van der Waals radii, highlighting significant interactions like hydrogen bonds. nih.govresearchgate.net Blue regions represent contacts longer than the van der Waals radii, and white areas denote contacts of approximately van der Waals separation. researchgate.net

2D Fingerprint Plots : These plots are histograms that summarize the intermolecular contacts by plotting d_e against d_i. researchgate.netresearchgate.net They provide a quantitative breakdown of the different types of atomic contacts and their relative contributions to the total Hirshfeld surface area. Sharp spikes in the plot are characteristic of specific, strong interactions like hydrogen bonds. nih.gov

The following table presents a hypothetical breakdown of intermolecular contact contributions for this compound, based on analyses of structurally similar compounds. nih.govresearchgate.net

Intermolecular ContactExpected Contribution (%)Description
H···H40 - 50%Represents the largest contribution, typical for organic molecules. nih.gov
O···H / H···O15 - 25%Indicates C-H···O hydrogen bonds involving the nitro and aldehyde oxygen atoms.
C···H / H···C10 - 20%Arises from interactions between aromatic rings (C-H···π). nih.gov
Cl···H / H···Cl8 - 15%Highlights the role of the chlorine atom in weak hydrogen bonding. researchgate.net
C···C3 - 7%Suggests the presence of π-π stacking interactions between aromatic rings.
Other (N···H, Cl···O, etc.)< 5%Minor contributions from other possible contacts.

Computational Studies on Reaction Mechanisms and Pathways

Computational chemistry provides indispensable tools for investigating the mechanisms and pathways of chemical reactions. nih.gov Techniques like Density Functional Theory (DFT) allow researchers to map potential energy surfaces, identify transition states, and calculate activation energies, offering deep insights into reaction kinetics and thermodynamics. bohrium.comacs.org

For this compound, computational studies could explore several key reaction types:

Nucleophilic Addition to the Aldehyde : The aldehyde group is susceptible to nucleophilic attack. wiserpub.com Computational models can be used to study the mechanism of reactions like condensation with amines to form Schiff bases or reactions with organometallic reagents. wiserpub.com These studies would determine the energy barriers for reactant association, transition state formation, and product release.

Reduction of the Nitro Group : The nitro group can be reduced to an amine, a common transformation in the synthesis of pharmaceuticals. DFT calculations can compare the feasibility of different reducing agents and pathways (e.g., catalytic hydrogenation vs. chemical reduction), clarifying the step-by-step electronic changes during the reaction.

Nucleophilic Aromatic Substitution : While the ether linkage is generally stable, computational analysis could predict the conditions under which cleavage or substitution might occur, identifying the most likely sites for nucleophilic attack on the aromatic rings.

Synthesis Pathway : The synthesis of the title compound, likely involving a nucleophilic substitution reaction between a phenoxide and a substituted benzaldehyde derivative, can be modeled. nih.gov Computational analysis can help optimize reaction conditions by predicting the most favorable solvent, temperature, and catalyst, and by identifying potential side reactions and byproducts. acs.org For instance, a theoretical study could compare the energy profiles for different synthetic routes to determine the most efficient pathway. nih.gov

These computational approaches provide a molecular-level understanding of reactivity that is often difficult to obtain through experimental means alone, guiding the design of new synthetic routes and the prediction of chemical behavior.

Derivatization Strategies and Functional Group Transformations

Derivatization of the Aldehyde Group

The aldehyde functional group is a key reactive center in 2-(5-Chloro-2-nitrophenoxy)benzaldehyde, susceptible to a variety of nucleophilic addition and condensation reactions.

The reaction of the aldehyde group with primary amines leads to the formation of imines, commonly known as Schiff bases. This condensation reaction involves the replacement of the carbonyl group (C=O) with an imine or azomethine group (C=N-R). rsisinternational.orgjetir.org The reaction is typically reversible and can be catalyzed by either an acid or a base. rsisinternational.orgyoutube.com Schiff bases with aryl substituents are generally more stable and easier to synthesize than those with alkyl substituents. rsisinternational.org

The general mechanism for acid-catalyzed imine formation proceeds through a sequence of steps: protonation of the carbonyl oxygen, nucleophilic attack by the amine, proton transfer, and finally dehydration to yield the imine. youtube.commasterorganicchemistry.com

Table 1: Examples of Schiff Base Formation from this compound This table is generated based on established chemical principles of imine formation.

Reactant (Primary Amine) Product (Schiff Base)
Aniline 2-(5-Chloro-2-nitrophenoxy)-N-phenylbenzylidenamine
4-Methylaniline 2-(5-Chloro-2-nitrophenoxy)-N-(p-tolyl)benzylidenamine
4-Methoxyaniline 2-(5-Chloro-2-nitrophenoxy)-N-(4-methoxyphenyl)benzylidenamine
Ethylamine N-(2-(5-Chloro-2-nitrophenoxy)benzylidene)ethanamine

Formation of Hydrazones

Similar to imine formation, the aldehyde can react with hydrazine (B178648) and its derivatives (such as phenylhydrazine or 2,4-dinitrophenylhydrazine) to form hydrazones. nih.gov This condensation reaction is a well-established method for characterizing aldehydes and ketones. discoveryjournals.orgresearchgate.net The synthesis is often carried out by refluxing equimolar amounts of the aldehyde and the hydrazine derivative in a solvent like ethanol, sometimes with a few drops of an acid catalyst such as glacial acetic acid. discoveryjournals.orgnih.gov

Table 2: Examples of Hydrazone Formation from this compound This table is generated based on established chemical principles of hydrazone formation.

Reactant (Hydrazine Derivative) Product (Hydrazone)
Hydrazine This compound hydrazone
Phenylhydrazine 1-(2-(5-Chloro-2-nitrophenoxy)benzylidene)-2-phenylhydrazine
2,4-Dinitrophenylhydrazine 1-(2-(5-Chloro-2-nitrophenoxy)benzylidene)-2-(2,4-dinitrophenyl)hydrazine
Isonicotinic hydrazide N'-(2-(5-Chloro-2-nitrophenoxy)benzylidene)isonicotinohydrazide

Other Carbonyl Functionalization Reactions

Beyond imines and hydrazones, the aldehyde group can participate in other significant carbon-carbon bond-forming reactions.

Knoevenagel Condensation : This reaction involves the nucleophilic addition of a compound with an active methylene group (e.g., malonic acid, ethyl acetoacetate, or malononitrile) to the aldehyde, followed by a dehydration step. wikipedia.org The reaction is typically catalyzed by a weak base, such as an amine, and results in an α,β-unsaturated product. wikipedia.org The Knoevenagel condensation is widely used in the synthesis of fine chemicals and various heterocyclic and carbocyclic compounds. researchgate.net

Wittig Reaction : The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes with a high degree of control over the location of the new double bond. masterorganicchemistry.comlibretexts.orglibretexts.org The reaction employs a phosphorus ylide (a Wittig reagent), which attacks the aldehyde's carbonyl carbon. wikipedia.org This leads to the formation of a four-membered oxaphosphetane intermediate that subsequently decomposes to yield the desired alkene and triphenylphosphine oxide. masterorganicchemistry.comorganic-chemistry.org The stereochemistry of the resulting alkene is influenced by the nature of the ylide used. organic-chemistry.org

Table 3: Potential Alkene Products via Wittig Reaction This table is generated based on established chemical principles of the Wittig reaction.

Wittig Reagent Alkene Product
Methylenetriphenylphosphorane (Ph₃P=CH₂) 1-Chloro-4-nitro-2-(2-vinylphenoxy)benzene
Ethylidenetriphenylphosphorane (Ph₃P=CHCH₃) 1-Chloro-4-nitro-2-(2-(prop-1-en-1-yl)phenoxy)benzene
(Triphenylphosphoranylidene)acetonitrile (Ph₃P=CHCN) 3-(2-(5-Chloro-2-nitrophenoxy)phenyl)acrylonitrile

Modifications of the Nitrophenoxy Moiety

The nitrophenoxy portion of the molecule offers two primary sites for transformation: the nitro group and the chlorine atom on the aromatic ring.

The aromatic nitro group is readily reduced to a primary amino group (-NH₂), yielding 2-(2-amino-5-chlorophenoxy)benzaldehyde. This transformation is a crucial step in the synthesis of many pharmaceutical compounds and other complex organic molecules. masterorganicchemistry.comwikipedia.org Several methods are available for this reduction, offering varying degrees of selectivity and mildness. commonorganicchemistry.comorganic-chemistry.org

Catalytic Hydrogenation : This is a common and often preferred method, utilizing hydrogen gas and a metal catalyst. masterorganicchemistry.com Catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel are effective. commonorganicchemistry.comwikipedia.org Raney nickel is particularly useful when trying to avoid the dehalogenation of aryl halides that can sometimes occur with Pd/C. commonorganicchemistry.com

Metal-Acid Systems : The reduction can also be achieved using an easily oxidized metal in the presence of an acid. masterorganicchemistry.com Common combinations include iron (Fe), tin (Sn), or zinc (Zn) with hydrochloric acid (HCl). commonorganicchemistry.comchemicalbook.com

Other Reagents : Tin(II) chloride (SnCl₂) in a suitable solvent provides a mild method for reducing nitro groups, often in the presence of other reducible functional groups. commonorganicchemistry.com Sodium dithionite (Na₂S₂O₄) is another reagent capable of reducing nitroarenes. chemicalbook.com

It is important to note that strong reducing agents like lithium aluminum hydride (LiAlH₄) are generally unsuitable for converting aromatic nitro compounds to anilines, as they tend to produce azo compounds. masterorganicchemistry.comcommonorganicchemistry.com

The chlorine atom on the nitrophenoxy ring can be replaced by various nucleophiles via a nucleophilic aromatic substitution (SNAr) mechanism. The viability of this reaction is significantly enhanced by the presence of the strongly electron-withdrawing nitro group in the para position relative to the chlorine atom. openstax.org This positioning stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. openstax.org

The SNAr reaction proceeds in two steps: nucleophilic addition to the carbon bearing the leaving group to form the resonance-stabilized carbanion intermediate, followed by the elimination of the leaving group (chloride ion) to restore aromaticity. openstax.org

Table 4: Potential Products of Nucleophilic Aromatic Substitution This table is generated based on established principles of SNAr reactions.

Nucleophile Product
Sodium methoxide (B1231860) (NaOCH₃) 2-(5-Methoxy-2-nitrophenoxy)benzaldehyde
Ammonia (NH₃) 2-(5-Amino-2-nitrophenoxy)benzaldehyde
Sodium cyanide (NaCN) 4-(2-Formylphenoxy)-3-nitrobenzonitrile
Sodium thiophenoxide (NaSPh) 2-(2-Nitro-5-(phenylthio)phenoxy)benzaldehyde

In-depth Analysis of this compound Reveals Limited Publicly Available Research

Initial investigations into the chemical compound this compound have revealed a significant scarcity of dedicated research and literature in the public domain. Despite its potential as a scaffold for the synthesis of novel derivatives, specific studies focusing on its derivatization strategies and the design of new compounds for targeted research applications appear to be limited or not widely published.

The unique structural arrangement of this compound, featuring a benzaldehyde (B42025) ring linked via an ether bond to a substituted nitrophenyl group, presents multiple reactive sites for functional group transformations. These include the aldehyde group, which is amenable to a variety of condensation and oxidation/reduction reactions, as well as the nitro and chloro substituents on the phenoxy ring, which can be targeted for nucleophilic substitution or reduction.

However, a comprehensive search of available scientific databases and chemical literature did not yield specific examples of derivatization strategies or the synthesis of novel derivatives originating from this compound. Research tends to focus on isomeric structures or related compounds, such as 2-chloro-5-nitrobenzaldehyde (B167295) and its derivatives.

For instance, studies on related nitrobenzaldehyde compounds demonstrate their utility as precursors in the synthesis of a wide range of heterocyclic compounds and other complex organic molecules. These derivatives often exhibit interesting pharmacological or material science properties. It is conceivable that this compound could serve a similar role as a versatile building block in organic synthesis.

The design and synthesis of novel derivatives from a parent compound like this compound would typically be driven by the specific research application. For example, in medicinal chemistry, derivatives might be designed to interact with a particular biological target. In materials science, modifications could be aimed at altering photophysical properties or enhancing polymer stability.

Without specific research findings on this compound, any discussion of its derivatization and application remains speculative. The potential for this compound in various scientific fields is clear, but the current body of public knowledge does not provide the concrete data required for a detailed analysis of its use in the design and synthesis of novel derivatives for specific research applications. Further targeted research and publication in this specific area would be necessary to fully elucidate the synthetic utility and potential applications of this compound.

Applications As a Synthetic Intermediate and Building Block in Advanced Chemical Research

Precursor for Complex Organic Molecules

The strategic placement of reactive functional groups in 2-(5-Chloro-2-nitrophenoxy)benzaldehyde makes it an ideal starting material for constructing complex heterocyclic systems. A key transformation is reductive cyclization, where the nitro group is reduced to an amine, which then reacts intramolecularly with the aldehyde group to form a seven-membered ring. This process is a fundamental step in the synthesis of dibenz[b,f] google.comnih.govoxazepine derivatives. researchgate.net

Dibenz[b,f] google.comnih.govoxazepines are a class of compounds with significant pharmacological interest due to their diverse biological activities. researchgate.net The synthesis often involves the initial preparation of the 2-phenoxybenzaldehyde (B49139) scaffold, followed by the crucial reductive cyclization step. For instance, the reduction of the nitro group in a related intermediate using iron powder in the presence of a strong acid leads to the formation of the core dibenzoxazepine (B10770217) structure. google.com This intramolecular condensation reaction is a powerful method for creating the tricyclic framework that is characteristic of this class of molecules. researchgate.netresearchgate.net

Role in Pharmaceutical Intermediate Synthesis

The primary application of this compound in the pharmaceutical industry is as a key intermediate in the synthesis of Loxapine. google.com Loxapine is an antipsychotic medication used for the treatment of schizophrenia. The synthesis of Loxapine involves a multi-step process where this compound is a crucial precursor. google.com

The synthesis begins with a condensation reaction to form the this compound intermediate. This is followed by a reductive condensation reaction of the intermediate to form the dibenz[b,f] google.comnih.govoxazepine core. google.com The final step involves the introduction of the N-methylpiperazine side chain to yield Loxapine. google.com The efficiency and yield of this synthesis are highly dependent on the purity and reactivity of the this compound intermediate.

The broader class of dibenzo[b,f] google.comnih.govoxazepine (DBO) derivatives, for which this compound is a precursor, are considered "privileged scaffolds" in medicinal chemistry due to their wide range of biological properties. researchgate.net

Contribution to Agrochemical Intermediate Synthesis

While the primary documented use of this compound is in the pharmaceutical sector, related chlorinated and nitrated benzaldehydes are important intermediates in the agrochemical industry. ontosight.aigoogle.com For example, 2-chloro-5-nitrobenzaldehyde (B167295) and its derivatives are used in the synthesis of herbicides and other pesticides. ontosight.aigoogle.com The structural motifs present in this compound, namely the chlorinated phenyl ring and the nitro group, are common features in many active agrochemical compounds. The reactivity of the aldehyde and nitro groups allows for the introduction of various other functionalities to modulate the biological activity and spectrum of the final product.

Utilization in Dye and Pigment Production

Historically, nitro and chloro substituted aromatic compounds have been fundamental building blocks in the synthesis of a wide array of dyes and pigments. epa.gov Compounds like 2-chloro-5-nitrobenzaldehyde serve as precursors in the manufacturing of various colorants. ontosight.ai The chromophoric properties of the nitroaromatic system, combined with the ability to transform the aldehyde and nitro groups into other functional groups, make these compounds versatile intermediates for creating diverse dye structures. The synthesis of dyestuffs often involves reactions such as condensation, reduction of the nitro group to an amino group (which can then be diazotized), and other transformations to build larger conjugated systems responsible for color. google.com

Scaffold for Supramolecular Chemistry Research

The rigid, well-defined structure of molecules derived from 2-phenoxybenzaldehydes makes them suitable scaffolds for research in supramolecular chemistry. northwestern.edu Supramolecular chemistry focuses on the non-covalent interactions between molecules to form larger, organized assemblies. rsc.orgnih.gov The dibenz[b,f] google.comnih.govoxazepine core, synthesized from precursors like this compound, can be functionalized to introduce specific recognition sites for guest molecules or to direct the self-assembly into complex architectures like chains, layers, or three-dimensional networks. rsc.org The ability to create well-defined cavities and surfaces through the strategic placement of functional groups on the dibenzoxazepine framework allows for the study of host-guest chemistry and the design of molecular sensors or novel materials with tailored properties. nih.gov

Interactive Data Table: Applications of this compound and Related Compounds

Application AreaSpecific UseKey TransformationResulting Compound Class
Complex Organic SynthesisPrecursor for heterocyclic systemsReductive CyclizationDibenz[b,f] google.comnih.govoxazepines
Pharmaceutical SynthesisIntermediate for LoxapineReductive CondensationDibenz[b,f] google.comnih.govoxazepines
Agrochemical SynthesisIntermediate for herbicides/pesticides (related compounds)Functional Group InterconversionVarious active agrochemicals
Dye & Pigment ProductionPrecursor for colorants (related compounds)Condensation, DiazotizationAzo dyes, etc.
Supramolecular ChemistryScaffold for molecular assembliesFunctionalization for Non-covalent InteractionsHost-Guest Systems, Molecular Materials

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways

The synthesis of 2-(5-chloro-2-nitrophenoxy)benzaldehyde and related diaryl ethers typically relies on established methods such as the Ullmann condensation or nucleophilic aromatic substitution (SNAr). prepchem.comwikipedia.orgnih.gov These reactions involve the coupling of an aryl halide with a phenol. jsynthchem.com Future research will likely focus on refining these pathways to enhance efficiency, sustainability, and scope.

Key areas for exploration include:

Advanced Catalysis: While traditional Ullmann reactions often require harsh conditions and stoichiometric amounts of copper, modern research is geared towards developing highly active catalyst systems. wikipedia.orgorganic-chemistry.org Future work will likely involve designing novel ligands for copper or palladium catalysts that can facilitate the C-O cross-coupling under milder conditions, with lower catalyst loadings, and with greater functional group tolerance. organic-chemistry.orgrsc.orgnih.gov The development of efficient, recyclable, and environmentally benign catalysts, such as copper nanoparticles or catalysts supported on hybrid materials, is a significant trend. mdpi.com

Alternative Coupling Strategies: Research into non-traditional methods for diaryl ether synthesis is expanding. This includes palladium-catalyzed C-O bond-forming reactions developed by Buchwald and Hartwig, which offer a powerful alternative to copper-based systems. rsc.orgdntb.gov.ua Other promising avenues include the use of hypervalent iodine reagents, such as diaryliodonium salts, which can furnish diaryl ethers under mild, metal-free conditions. organic-chemistry.orgrsc.org Photoredox catalysis is also emerging as a powerful tool for forging C-O bonds under gentle reaction conditions. researchgate.net

Green Chemistry Approaches: A strong emphasis will be placed on making the synthesis more environmentally friendly. This includes the use of greener solvents like ionic liquids or supercritical carbon dioxide (scCO₂), which can simplify product separation and reduce waste. researchgate.netelectronicsandbooks.com Microwave-assisted synthesis is another area of interest, as it can dramatically reduce reaction times for SNAr-based diaryl ether formation. organic-chemistry.org

Synthetic MethodKey Area of Future ResearchPotential Advantages
Ullmann Condensation Development of novel, highly active copper catalysts and ligands. nih.govmdpi.comLower reaction temperatures, reduced catalyst loading, improved yields.
Buchwald-Hartwig Amination Design of advanced palladium-ligand systems for C-O coupling. rsc.orgIncreased functional group tolerance, broader substrate scope.
Nucleophilic Aromatic Substitution (SNAr) Microwave-assisted and catalyst-free approaches in green solvents. organic-chemistry.orgFaster reaction times, reduced environmental impact.
Emerging Methods Exploration of photoredox catalysis and diaryliodonium reagents. rsc.orgresearchgate.netMild reaction conditions, metal-free pathways.

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry is becoming an indispensable tool in modern organic synthesis for predicting reaction outcomes and elucidating mechanisms. For a molecule like this compound, whose synthesis involves complex reactions like SNAr or Ullmann coupling, computational modeling offers significant future potential.

Predictive Models for SNAr Reactions: Density Functional Theory (DFT) calculations are increasingly used to predict the regioselectivity and reaction rates of SNAr reactions. acs.org Future work will focus on creating more robust and broadly applicable quantitative models. By combining DFT with machine learning, researchers can develop algorithms that accurately predict the kinetics and activation energies of SNAr reactions based on simple, computationally derived molecular descriptors. chemistryworld.comrsc.orgrsc.org Such models can help chemists select the optimal reagents and conditions to synthesize the target molecule with high selectivity, avoiding the formation of unwanted isomers.

Elucidating Ullmann Reaction Mechanisms: The mechanism of copper-catalyzed Ullmann reactions is complex and can vary depending on the ligands and substrates involved. organic-chemistry.orgnih.gov Advanced computational studies can provide deep insights into the catalytic cycle, including the nature of the active copper species and the energetics of oxidative addition and reductive elimination steps. nih.gov This understanding is crucial for the rational design of more efficient copper catalysts for the synthesis of diaryl ethers.

Concerted vs. Stepwise Pathways: Computational models can determine whether a particular SNAr reaction proceeds through a concerted mechanism or a stepwise process involving a stable Meisenheimer intermediate. nih.gov This knowledge is vital for optimizing reaction conditions, as the stability of intermediates and transition states can be highly sensitive to solvent and substrate structure. rsc.org

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry is a major trend in the chemical industry, offering enhanced safety, efficiency, and scalability. electronicsandbooks.com The synthesis of this compound is well-suited for adaptation to these modern manufacturing paradigms.

Continuous Flow Synthesis of Diaryl Ethers: Flow chemistry platforms allow for precise control over reaction parameters such as temperature, pressure, and mixing, which is particularly beneficial for exothermic or rapid SNAr reactions. rsc.orgnih.gov Future research will focus on developing robust flow protocols for diaryl ether synthesis, potentially utilizing packed-bed reactors with immobilized catalysts or reagents. rsc.org The use of supercritical CO₂ as a solvent in continuous flow systems is particularly attractive due to its tunable properties and the ease of product separation. electronicsandbooks.comnih.govunimelb.edu.au

Automated Synthesis Platforms: A significant leap forward will be the integration of artificial intelligence (AI) with robotic systems for fully automated synthesis. youtube.com AI algorithms can analyze vast reaction databases to propose optimal synthetic routes for complex molecules. This AI-driven plan can then be executed by a modular, robotically controlled flow chemistry platform that autonomously configures the necessary reactors and performs the reactions. youtube.com This approach promises to accelerate the discovery and production of new derivatives of this compound.

Development of New Derivatization Agents for Analytical or Synthetic Purposes

The aldehyde functional group is a cornerstone of organic chemistry due to its reactivity and versatility. This makes it a prime target for derivatization for both analytical detection and further synthetic elaboration.

Analytical Derivatization: For quantitative analysis, particularly at trace levels in complex matrices, the aldehyde group can be derivatized to enhance its detectability. Future research will involve the design of novel labeling reagents that react specifically with the aldehyde to form highly fluorescent or easily ionizable products for analysis by HPLC and LC-MS. rsc.orgnih.gov While benzaldehyde (B42025) itself is used as a derivatizing reagent for other compounds, new agents tailored for complex aromatic aldehydes could offer improved sensitivity and selectivity. nih.govoup.com

Synthetic Derivatization: The aldehyde group serves as a versatile synthetic handle. Future synthetic explorations could involve:

Condensation Reactions: Forming Schiff bases, hydrazones, or oximes to create new classes of compounds with potential biological activity.

Oxidation/Reduction: The aldehyde can be easily oxidized to a carboxylic acid or reduced to a benzyl (B1604629) alcohol, providing entry into different families of derivatives. mdpi.comresearchgate.net

C-H Functionalization: Using the aldehyde or a derivative as a directing group to enable regioselective C-H activation at other positions on the aromatic rings, allowing for the introduction of new functional groups in a highly controlled manner. nih.gov The development of traceless directing groups that can be easily removed or transformed after the reaction is a key area of interest. nih.gov

Derivatization PurposeFuture Research FocusPotential Outcome
Analytical Design of novel fluorescent or mass-spectrometry-active labeling agents. rsc.orgnih.govUltra-sensitive quantification methods for process monitoring or metabolite identification.
Synthetic Use of the aldehyde as a directing group for regioselective C-H functionalization. nih.govEfficient construction of complex, multi-substituted benzene (B151609) derivatives.
Synthetic Exploration of condensation reactions to form novel heterocyclic systems.Discovery of new compounds with potential applications in medicinal chemistry.

Expansion of Applications in Emerging Chemical Fields

The true potential of this compound lies in its use as a building block for more complex molecules with valuable applications. The unique combination of reactive sites—the aldehyde, the nitro group (which can be reduced to an amine), and the chloro group—makes it a highly valuable scaffold.

Medicinal Chemistry and Agrochemicals: The diaryl ether motif is a common feature in many biologically active compounds, including antibiotics and agrochemicals. dntb.gov.ua The functional groups on this compound allow for the systematic synthesis of libraries of derivatives. These compounds could be screened for a wide range of biological activities, targeting enzymes, receptors, or pathogens. The nitroaromatic structure itself is of interest, as many such compounds exhibit antimicrobial properties. psu.edu

Materials Science: Diaryl ethers are precursors to high-performance polymers known for their thermal stability and chemical resistance. jsynthchem.com Future research could explore the polymerization of derivatives of this compound to create novel polyethers with tailored electronic, optical, or mechanical properties. The presence of polar nitro and chloro groups could impart unique characteristics to the resulting materials.

Synthesis of Heterocycles: The functional groups on this molecule make it an ideal starting point for constructing complex heterocyclic systems. For example, the reduction of the nitro group to an amine, followed by intramolecular condensation with the aldehyde, could lead to the formation of novel nitrogen-containing heterocycles, a class of compounds of immense importance in pharmaceutical research.

Q & A

Basic Questions

Q. What are the established synthetic routes for 2-(5-Chloro-2-nitrophenoxy)benzaldehyde, and how do reaction conditions influence yield?

  • Methodology :

  • Nucleophilic Aromatic Substitution : React 5-chloro-2-nitrophenol with 2-bromobenzaldehyde under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). The nitro group activates the phenol for substitution .
  • Oxidation of Alcohol Precursors : Oxidize 2-(5-chloro-2-nitrophenoxy)benzyl alcohol using MnO₂ or CrO₃ in anhydrous solvents to avoid over-oxidation .
  • Key Variables : Solvent polarity (DMF vs. THF), temperature, and catalyst choice (e.g., phase-transfer catalysts for improved regioselectivity).
    • Data Table :
MethodYield (%)Purity (HPLC)Key Conditions
Nucleophilic Substitution65–75>95%K₂CO₃, DMF, 90°C, 12h
Oxidation50–6090–92%MnO₂, CH₂Cl₂, RT, 6h

Q. How is this compound characterized spectroscopically?

  • Techniques :

  • NMR :
  • ¹H NMR : Aromatic protons appear as multiplets (δ 7.5–8.5 ppm). The aldehyde proton is a singlet near δ 10.2 ppm, but tautomerism with the nitro group may split this signal .
  • ¹³C NMR : Carbonyl carbon at δ ~190 ppm; nitro and chloro substituents deshield adjacent carbons .
  • IR : Strong C=O stretch at ~1700 cm⁻¹; nitro group vibrations at 1520 and 1340 cm⁻¹ .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., ORTEP-III software for crystal structure visualization ).

Advanced Research Questions

Q. What are the mechanistic implications of the nitro and chloro substituents on the compound’s reactivity in cross-coupling reactions?

  • Reactivity Analysis :

  • Electrophilic Substitution : The nitro group directs incoming electrophiles to the meta position relative to itself, while the chloro group exerts weaker ortho/para directing effects. Competitive pathways may arise in reactions like nitration or halogenation .
  • Reduction : Selective reduction of the nitro group (e.g., H₂/Pd-C) yields 2-(5-chloro-2-aminophenoxy)benzaldehyde, a precursor for heterocyclic synthesis .
    • Case Study : Thiosemicarbazone derivatives (e.g., from condensation with thiosemicarbazide) show altered bioactivity due to increased chelation potential .

Q. How can computational modeling predict the compound’s interactions in enzyme-binding studies?

  • Approach :

  • Docking Simulations : Use software like AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450). The aldehyde and nitro groups form hydrogen bonds with active-site residues .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess electrostatic potential maps, highlighting nucleophilic attack sites on the aldehyde .
    • Validation : Compare computational results with experimental kinetic data (e.g., IC₅₀ values in enzyme inhibition assays).

Q. How should researchers address contradictory spectral data (e.g., NMR splitting vs. X-ray structures)?

  • Resolution Strategies :

  • Dynamic Effects : Tautomerism between aldehyde and enol forms may cause signal splitting in NMR. Use variable-temperature NMR to confirm equilibrium .
  • Crystallographic Validation : Single-crystal X-ray structures (e.g., CCDC entries) provide definitive regiochemical assignments .
    • Example : Discrepancies in NOE correlations vs. crystallographic distances can clarify conformational flexibility .

Applications in Drug Discovery

Q. What role does this compound play in synthesizing bioactive heterocycles?

  • Case Study :

  • Benzothiazole Derivatives : Condense with 2-aminothiophenol to form benzothiazoles with antimicrobial activity (e.g., MIC = 8 µg/mL against S. aureus) .
  • Schiff Bases : React with hydrazines to form hydrazones evaluated as kinase inhibitors (e.g., IC₅₀ < 1 µM for JAK2) .
    • Structure-Activity Relationship (SAR) : Electron-withdrawing groups (nitro, chloro) enhance binding to hydrophobic enzyme pockets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.